Cas no 27460-33-9 (Chol-5-en-24-al-3β-ol)

Chol-5-en-24-al-3β-ol structure
Chol-5-en-24-al-3β-ol structure
商品名:Chol-5-en-24-al-3β-ol
CAS番号:27460-33-9
MF:C24H38O2
メガワット:358.557
CID:2004297

Chol-5-en-24-al-3β-ol 化学的及び物理的性質

名前と識別子

    • 3beta-hydroxy-chol-5-en-24-al
    • 3beta-hydroxychol-5-en-24-al
    • 3beta-hydroxycholest-5-en-24-al
    • 3β-hydroxycholest-5-en-24-al
    • Chol-5-en-24-al-3β-ol
    • ほほえんだ: C[C@H](CCC=O)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Chol-5-en-24-al-3β-ol セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Chol-5-en-24-al-3β-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879876-10mg
Chol-5-en-24-al-3β-ol
27460-33-9 98%
10mg
¥6,156.00 2022-09-02
MedChemExpress
HY-U00424-5mg
Chol-5-en-24-al-3β-ol
27460-33-9
5mg
¥3500 2022-05-18
ChemScence
CS-0035128-25mg
Chol-5-en-24-al-3β-ol
27460-33-9
25mg
$1200.0 2022-04-27
ChemScence
CS-0035128-5mg
Chol-5-en-24-al-3β-ol
27460-33-9
5mg
$350.0 2022-04-27
ChemScence
CS-0035128-10mg
Chol-5-en-24-al-3β-ol
27460-33-9
10mg
$600.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879876-5mg
Chol-5-en-24-al-3β-ol
27460-33-9 98%
5mg
¥3,591.00 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55616-5mg
Chol-5-en-24-al-3β-ol
27460-33-9 98%
5mg
¥3146.00 2023-09-07
MedChemExpress
HY-U00424-25mg
Chol-5-en-24-al-3β-ol
27460-33-9
25mg
¥12000 2022-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55616-10mg
Chol-5-en-24-al-3β-ol
27460-33-9 98%
10mg
¥5394.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55616-25mg
Chol-5-en-24-al-3β-ol
27460-33-9 98%
25mg
¥10789.00 2023-09-07

Chol-5-en-24-al-3β-ol 関連文献

Chol-5-en-24-al-3β-olに関する追加情報

Introduction to 3beta-hydroxy-chol-5-en-24-al (CAS No. 27460-33-9)

3beta-hydroxy-chol-5-en-24-al, chemically known by its CAS number 27460-33-9, is a significant compound in the field of organic chemistry and biochemistry. This triterpenoid alcohol belongs to the class of sterols and is characterized by its unique structural framework, which includes a hydroxyl group at the 3beta position and an aldehyde group at the 24 position. The compound's molecular formula, C₂₇H₄₂O₃, underscores its complexity and potential biological activities. Its synthesis and applications have garnered considerable attention in recent years, particularly in the context of pharmaceutical research and natural product chemistry.

The structural motif of 3beta-hydroxy-chol-5-en-24-al is closely related to cholesterol, a well-known sterol that plays a crucial role in cell membrane structure and signaling pathways. However, the presence of an aldehyde group at the 24 position introduces additional reactivity, making this compound a valuable intermediate in synthetic chemistry. The hydroxyl group at the 3beta position further enhances its potential as a precursor for more complex molecules, including bile acids and steroid hormones.

In recent years, researchers have been exploring the biological activities of 3beta-hydroxy-chol-5-en-24-al and its derivatives. Studies have indicated that this compound exhibits promising properties in several areas, including anti-inflammatory, antioxidant, and anticancer effects. The aldehyde group serves as a versatile handle for further functionalization, allowing chemists to design molecules with tailored biological activities. For instance, modifications at the 5-en position have been investigated for their potential to modulate enzyme interactions and improve drug bioavailability.

One of the most intriguing aspects of 3beta-hydroxy-chol-5-en-24-al is its role in natural product biosynthesis. This compound has been identified as a key intermediate in the biosynthesis of certain triterpenoids found in plants and fungi. Understanding its biosynthetic pathway has provided insights into the metabolic pathways that produce these bioactive molecules. This knowledge is particularly valuable for developing sustainable methods to produce pharmaceuticals and agrochemicals derived from natural sources.

The synthesis of 3beta-hydroxy-chol-5-en-24-al has been optimized through various chemical methodologies, including oxidation and reduction reactions. Advanced techniques such as asymmetric synthesis have been employed to enhance the enantioselectivity of key intermediates, leading to more efficient production processes. These advancements have not only improved yields but also reduced the environmental impact of synthetic routes, aligning with global efforts toward green chemistry.

Recent research has also highlighted the potential of 3beta-hydroxy-chol-5-en-24-al as a scaffold for drug discovery. Its structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression. The ability to modify different functional groups while retaining the core sterolic structure allows for extensive structural diversification, enabling researchers to fine-tune pharmacological properties.

The compound's interaction with biological targets has been studied using computational modeling and experimental techniques. These studies have revealed that 3beta-hydroxy-chol-5-en-24-al can bind to specific proteins and enzymes, modulating their activity. This binding affinity has been exploited to develop inhibitors that could be used to treat inflammatory disorders and other diseases associated with aberrant enzyme function. The detailed understanding of these interactions has paved the way for rational drug design approaches.

Another area where 3beta-hydroxy-chol-5-en-24-al has shown promise is in regenerative medicine. Researchers are exploring its potential as a signaling molecule that can influence cell differentiation and tissue repair processes. The compound's ability to interact with cellular receptors and intracellular pathways suggests that it could play a role in promoting healing without inducing adverse side effects. This opens up new avenues for treating injuries and degenerative diseases.

The industrial applications of 3beta-hydroxy-chol-5-en-24-al are also expanding beyond pharmaceuticals. Its use as an intermediate in producing specialty chemicals has been investigated, particularly in industries requiring high-purity sterols for cosmetic and nutritional supplements. The growing demand for natural-derived compounds has driven innovation in extraction and purification techniques, ensuring that high-quality 3beta-hydroxy-chol-5-en-24-al is available for various applications.

In conclusion,3beta-hydroxy-chol-5-en-24-al (CAS No. 27460-33-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new biological activities and synthetic methodologies, the importance of this compound is likely to grow even further, contributing to advancements in medicine, agriculture, and materials science.

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